molecular formula C13H12N2O3S2 B2783674 N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-53-1

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No.: B2783674
CAS No.: 864937-53-1
M. Wt: 308.37
InChI Key: JBHZDTUASHKOMI-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Triethylamine, sodium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives .

Mechanism of Action

The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of a benzothiazole ring with a dioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S2/c1-19-13-15-9-3-2-8(6-11(9)20-13)14-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHZDTUASHKOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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